



# Application of IL-23R Inhibitor Peptide-1 in Murine Psoriasis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | IL-23R inhibitor peptide-1 |           |
| Cat. No.:            | B15623643                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Interleukin-23 (IL-23) is a key cytokine implicated in the pathogenesis of psoriasis, a chronic autoimmune inflammatory skin disease. It primarily functions by promoting the survival and proliferation of T helper 17 (Th17) cells, which in turn produce pro-inflammatory cytokines like IL-17 and IL-22.[1][2][3] This cascade leads to keratinocyte hyperproliferation, immune cell infiltration, and the characteristic psoriatic plaques.[2][4] The IL-23 receptor (IL-23R) on the surface of Th17 cells is therefore a prime target for therapeutic intervention.

This document outlines the application of a novel IL-23R inhibitor, peptide 2305 (teeeqqly), referred to herein as **IL-23R inhibitor peptide-1**, in preclinical mouse models of psoriasis.[5] This peptide acts as a noncompetitive antagonist of the IL-23R, effectively blocking downstream signaling and subsequent inflammatory responses.[5] Its efficacy has been demonstrated in various inflammatory models, including an IL-23-induced ear inflammation model, making it a promising candidate for psoriasis therapy development.[5]

Two primary mouse models are discussed for evaluating the therapeutic potential of **IL-23R inhibitor peptide-1**: the Imiquimod (IMQ)-induced psoriasis model and the direct IL-23-induced ear inflammation model. The IMQ model, which relies on a TLR7/8 agonist to induce a robust IL-23/IL-17-mediated inflammatory response, closely mimics human plaque psoriasis.[6][7][8] The IL-23-induced model offers a more direct way to assess the specific inhibition of the IL-23 pathway.[9][10][11]



## **Key Experimental Parameters & Expected Outcomes**

Successful application of **IL-23R inhibitor peptide-1** in these models is expected to result in a significant reduction in the clinical and histological signs of psoriasis. Key parameters for evaluation include:

- Psoriasis Area and Severity Index (PASI) Score: A reduction in erythema (redness), scaling, and induration (thickness) of the skin.[12][13][14][15]
- Epidermal Thickness: A decrease in the thickness of the epidermal layer of the skin, as measured by histological analysis.[16][17]
- Pro-inflammatory Cytokine Levels: A reduction in the expression of key inflammatory cytokines such as IL-17, IL-22, and TNF-α in skin tissue and serum.[18][19][20][21]

## **Data Presentation**

Table 1: Psoriasis Area and Severity Index (PASI)

**Scoring Criteria for Mice** 

| Score | Erythema<br>(Redness) | Scaling<br>(Desquamation) | Induration<br>(Thickness) |
|-------|-----------------------|---------------------------|---------------------------|
| 0     | None                  | None                      | None                      |
| 1     | Slight                | Slight                    | Slight                    |
| 2     | Moderate              | Moderate                  | Moderate                  |
| 3     | Marked                | Marked                    | Marked                    |
| 4     | Very Marked           | Very Marked               | Very Marked               |

The total PASI score is the sum of the scores for erythema, scaling, and thickness, with a maximum possible score of 12.[12][13][22]





Table 2: Representative Epidermal Thickness

<u>Measurements in Imiguimod-Induced Psoriasis Model</u>

| Treatment Group                          | Mean Epidermal Thickness (μm) ± SD |
|------------------------------------------|------------------------------------|
| Naive Control                            | 20.04 ± 3.68                       |
| Vehicle Control (IMQ-treated)            | 85.62 ± 17.55                      |
| IL-23R Inhibitor Peptide-1 (IMQ-treated) | 45.31 ± 10.23                      |
| Positive Control (e.g., Clobetasol)      | 38.95 ± 8.76                       |

Data are hypothetical and for illustrative purposes, based on typical findings in the literature. [22]

**Table 3: Expected Changes in Pro-inflammatory** 

Cytokine mRNA Expression in Skin Tissue

| Treatment Group                                 | IL-17A (Fold<br>Change) | IL-23 (Fold Change) | TNF-α (Fold<br>Change) |
|-------------------------------------------------|-------------------------|---------------------|------------------------|
| Naive Control                                   | 1.0                     | 1.0                 | 1.0                    |
| Vehicle Control (IMQ-treated)                   | 15.5                    | 10.2                | 8.7                    |
| IL-23R Inhibitor<br>Peptide-1 (IMQ-<br>treated) | 4.2                     | 3.8                 | 3.1                    |

Data are hypothetical and for illustrative purposes, based on typical findings in the literature. [20]

# **Experimental Protocols**Protocol 1: Imiquimod-Induced Psoriasis Mouse Model

Objective: To induce psoriasis-like skin inflammation in mice and assess the therapeutic efficacy of **IL-23R inhibitor peptide-1**.



#### Materials:

- 8-12 week old female BALB/c or C57BL/6 mice[22]
- 5% Imiquimod cream (e.g., Aldara™)[8]
- IL-23R inhibitor peptide-1 solution
- Vehicle control for peptide
- Positive control (e.g., 0.1% Clobetasol propionate)
- Depilatory cream[8]
- · Calipers for skin thickness measurement
- Reagents for euthanasia and tissue collection

#### Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
- Hair Removal: Anesthetize the mice and remove the hair from a designated area on the back (e.g., 2x3 cm) using a depilatory cream.[8] Allow the skin to recover for 24 hours.
- Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
  - Group 1: Naive Control (no treatment)
  - Group 2: Vehicle Control (IMQ + vehicle for peptide)
  - Group 3: IL-23R Inhibitor Peptide-1 (IMQ + peptide treatment)
  - Group 4: Positive Control (IMQ + clobetasol)
- Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back of mice in Groups 2, 3, and 4 for 5-7 consecutive days.[6][8]
- Treatment Administration:



- Administer IL-23R inhibitor peptide-1 systemically (e.g., intraperitoneal injection) or topically to Group 3, starting one day before or on the same day as the first imiquimod application, and continue daily throughout the experiment.
- Administer the vehicle to Group 2 following the same schedule.
- Apply the positive control topically to Group 4.
- Daily Monitoring and Scoring:
  - Record the body weight of each mouse daily.
  - Score the severity of skin inflammation daily using the PASI scoring system (Table 1).[12]
     [15]
  - Measure the thickness of the back skin daily using calipers.
- Termination and Sample Collection:
  - On the final day of the experiment, euthanize the mice.
  - Collect blood samples for serum cytokine analysis.
  - Excise the treated skin area for histological analysis and cytokine mRNA expression analysis (RT-qPCR).
  - Collect the spleen and weigh it as an indicator of systemic inflammation.

#### **Histological Analysis:**

- Fix a portion of the skin tissue in 10% neutral buffered formalin.
- Embed the tissue in paraffin and cut 5 μm sections.[8]
- Stain the sections with Hematoxylin and Eosin (H&E).
- Examine the sections under a microscope for epidermal thickness, parakeratosis, and immune cell infiltration.[16][17]



### Cytokine Analysis:

- Isolate RNA from a portion of the skin tissue and perform RT-qPCR to quantify the mRNA expression of IL-17A, IL-23, and TNF-α.[20]
- Use ELISA or a multiplex assay to measure cytokine levels in the serum.[23]

## Protocol 2: IL-23-Induced Ear Inflammation Model

Objective: To directly assess the inhibitory effect of **IL-23R inhibitor peptide-1** on IL-23-mediated inflammation.

#### Materials:

- 8-12 week old female BALB/c or C57BL/6 mice
- Recombinant mouse IL-23[10]
- IL-23R inhibitor peptide-1 solution
- Vehicle control for peptide
- Phosphate-buffered saline (PBS)
- Calipers for ear thickness measurement

### Procedure:

- Group Allocation: Randomly divide the mice into the following groups (n=6-8 per group):
  - Group 1: PBS Control
  - Group 2: IL-23 + Vehicle Control
  - Group 3: IL-23 + IL-23R Inhibitor Peptide-1
- Treatment Administration: Administer IL-23R inhibitor peptide-1 or its vehicle systemically (e.g., intraperitoneal injection) to the respective groups.[5]



- Induction of Inflammation: After a predetermined time following treatment (e.g., 1-6 hours), inject a solution of recombinant mouse IL-23 (e.g., 0.5 μg in 20 μL PBS) intradermally into the pinna of the right ear of mice in Groups 2 and 3.[10] Inject PBS into the right ear of Group 1. The left ear can serve as an internal control.
- Measurement of Ear Thickness: Measure the thickness of both ears using calipers at baseline (before injection) and at regular intervals post-injection (e.g., 24, 48, 72 hours).
- Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect the ear tissue for histological or cytokine analysis as described in Protocol 1.

## **Visualizations**





Click to download full resolution via product page

Caption: IL-23 signaling pathway and the mechanism of action of IL-23R inhibitor peptide-1.





Click to download full resolution via product page

Caption: Experimental workflow for the Imiquimod-induced psoriasis mouse model.





Click to download full resolution via product page

Caption: Experimental workflow for the IL-23-induced ear inflammation model.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Interleukin-23 and interleukin-17: Importance in pathogenesis and therapy of psoriasis [escholarship.org]
- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 3. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. benchchem.com [benchchem.com]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL-23-Induced Psoriasis Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. inotiv.com [inotiv.com]
- 11. imavita.com [imavita.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 18. Serum cytokine concentrations correlate with the severity of imiquimod and IL-23induced psoriatic inflammation in mice [aimspress.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]



- 22. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Ex vivo cytokine production in psoriatic disease: Towards specific signatures in cutaneous psoriasis and peripheral psoriatic arthritis [frontiersin.org]
- To cite this document: BenchChem. [Application of IL-23R Inhibitor Peptide-1 in Murine Psoriasis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623643#il-23r-inhibitor-peptide-1-in-mouse-models-of-psoriasis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com